molecular formula C21H20FN3O3 B2856628 N-(2-(4-fluorophenoxy)ethyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide CAS No. 1396768-95-8

N-(2-(4-fluorophenoxy)ethyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide

Cat. No.: B2856628
CAS No.: 1396768-95-8
M. Wt: 381.407
InChI Key: AJDYUSTVHKFEOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(4-fluorophenoxy)ethyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C21H20FN3O3 and its molecular weight is 381.407. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Probes and pH Measurement

  • Research by Rhee, Levy, and London (1995) in "Bioconjugate chemistry" explored the use of fluorinated o-aminophenol derivatives, including compounds similar to N-(2-(4-fluorophenoxy)ethyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide, for intracellular pH measurement. They developed pH-sensitive probes with pK values in the physiological range, demonstrating the potential of these compounds in biological imaging and diagnostics (Rhee et al., 1995).

Metabolic Pathways and Disposition Studies

  • Shaffer et al. (2008) in "Drug Metabolism and Disposition" investigated the metabolism and disposition of a similar gamma-aminobutyric acid type A receptor partial agonist in humans. Their study provides insights into the biotransformation pathways and renal clearance of compounds with structural similarities, highlighting their significance in pharmacokinetics and drug development (Shaffer et al., 2008).

Anticancer and Kinase Inhibition

  • Schroeder et al. (2009) in the "Journal of medicinal chemistry" identified N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These compounds, related to the chemical , demonstrated significant tumor stasis in cancer models, indicating their potential in anticancer therapies (Schroeder et al., 2009).

Protein Conformational Studies

  • Eftink and Ghiron (1976) in "Biochemistry" utilized similar compounds for the quantitative determination of tryptophanyl residue exposure in proteins through fluorescence quenching studies. This research contributes to understanding protein structure and dynamics, which is crucial in drug design and protein engineering (Eftink & Ghiron, 1976).

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3/c22-15-5-7-16(8-6-15)28-10-9-23-20(26)14-12-25(13-14)21(27)18-11-24-19-4-2-1-3-17(18)19/h1-8,11,14,24H,9-10,12-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDYUSTVHKFEOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CNC3=CC=CC=C32)C(=O)NCCOC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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